molecular formula C6H6BrNS B1280210 2-Bromo-6-(methylthio)pyridine CAS No. 74134-42-2

2-Bromo-6-(methylthio)pyridine

Cat. No.: B1280210
CAS No.: 74134-42-2
M. Wt: 204.09 g/mol
InChI Key: CWFMGEWBDIDVPZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is a pyridine derivative where a bromine atom is substituted at the second position and a methylthio group at the sixth position. This compound is known for its utility in various chemical reactions and its applications in scientific research .

Scientific Research Applications

2-Bromo-6-(methylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

Target of Action

It is known that bromopyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-6-(methylthio)pyridine may participate in the reaction as an electrophilic organic group . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in organic chemistry and biochemistry.

Pharmacokinetics

Its physical properties such as boiling point (102-103 °c/20 mmhg) and density (1512 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its use in suzuki–miyaura coupling reactions contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and reactivity may be sensitive to temperature and the presence of oxygen.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(methylthio)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as the modulation of specific biochemical pathways . At higher doses, toxic or adverse effects can be observed, including cellular toxicity and organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities or toxicities compared to the parent compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylthio)pyridine typically involves the bromination of 6-(methylthio)pyridine. One common method includes the reaction of 6-(methylthio)pyridine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-6-(methylsulfanyl)pyridine
  • 2-Chloro-6-(methylthio)pyridine
  • 2-Iodo-6-(methylthio)pyridine

Comparison: 2-Bromo-6-(methylthio)pyridine is unique due to the presence of both bromine and methylthio groups, which confer distinct reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity patterns and is often preferred in specific synthetic applications due to its balance of reactivity and stability .

Properties

IUPAC Name

2-bromo-6-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFMGEWBDIDVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502583
Record name 2-Bromo-6-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74134-42-2
Record name 2-Bromo-6-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dibromopyridine (0.50 g, 2.11 mmol) in DMF (21 mL) was added sodium thiomethoxide (0.16 g, 2.32 mmol) and the solution was allowed to react overnight. The solution was then diluted with ethyl ether, washed with water, dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography to yield the title compound. 1H NMR (600 MHz, CDCl3): 7.32 (t, J=7.3 Hz, 1H), 7.15 (dd, J=9.6, 1.2 Hz, 1H), 7.12 (dd, J=9.0, 0.6 Hz, 1H), 2.55 (s, 1H).
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0.5 g
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21 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dibromopyridine. (1.0 eq.) in DMSO (0.3M) was added sodium methylsulfide (1.1 eq.). The mixture was stirred for 2 d at rt then poured in water. The resulting precipitate was filtered off and the filtrate was extracted with Et2O (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated to afford the title compound as a colorless oil.
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sodium methylsulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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